4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core substituted with a benzylpiperazine moiety and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is the D4 dopamine receptor . This receptor is a protein that interacts with the neurotransmitter dopamine, a chemical messenger that helps regulate emotional responses and control the brain’s reward and pleasure centers .
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, thereby modulating its function .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, this compound influences several biochemical pathways. These pathways are primarily involved in the regulation of emotional responses and the control of the brain’s reward and pleasure centers .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The binding of this compound to the D4 dopamine receptor can result in a variety of molecular and cellular effects. These effects are primarily related to the regulation of emotional responses and the control of the brain’s reward and pleasure centers .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Attachment of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is benzylated and then attached to the thienopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Preliminary studies suggest that it may possess pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
- 4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- 4-(4-Benzylpiperazin-1-yl)-5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidine
Uniqueness
Compared to its analogs, this compound is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4S/c1-17-21(19-7-9-20(25)10-8-19)22-23(26-16-27-24(22)30-17)29-13-11-28(12-14-29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCEVFKVRYBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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